Technical Guide: Synthesis of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde
Technical Guide: Synthesis of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde
The following is an in-depth technical guide on the synthesis of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde , a critical intermediate in the development of PI3K/mTOR inhibitors.
CAS Number: 499975-25-6
Molecular Formula:
Executive Summary & Retrosynthetic Analysis
The synthesis of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde is a classic example of exploiting electronic activation in aromatic systems to facilitate Nucleophilic Aromatic Substitution (
From a retrosynthetic perspective, the morpholine moieties are introduced late-stage via displacement of leaving groups (halogens). The electron-withdrawing nature of the aldehyde (C1) and nitro (C5) groups creates a "push-pull" electronic environment that highly activates the C2 and C4 positions for nucleophilic attack.
Retrosynthetic Pathway (DOT Visualization)
Figure 1: Retrosynthetic breakdown identifying the activated dichloro-nitro core as the pivotal intermediate.
Step-by-Step Synthesis Protocol
The synthesis is divided into two primary stages: the preparation of the activated core and the double nucleophilic substitution.
Stage 1: Synthesis of 2,4-Dichloro-5-nitrobenzaldehyde
Objective: Introduce a nitro group at the C5 position to activate the aromatic ring. Reaction Type: Electrophilic Aromatic Substitution (Nitration).[1]
Mechanistic Insight
The aldehyde group (-CHO) is meta-directing, while the chlorine atoms are ortho/para-directing. In 2,4-dichlorobenzaldehyde:
-
C3: Sterically hindered by two chlorines.
-
C5: Meta to -CHO, Para to C2-Cl, Ortho to C4-Cl. This position is electronically favored and sterically accessible.
-
C6: Ortho to -CHO. Less favored due to steric clash with the aldehyde oxygen and weaker electronic direction.
Experimental Protocol
-
Reagents:
-
2,4-Dichlorobenzaldehyde (1.0 eq)
-
Potassium Nitrate (
) or Fuming Nitric Acid (1.1 eq) -
Concentrated Sulfuric Acid (
) (Solvent/Catalyst)
-
-
Procedure:
-
Setup: Charge a round-bottom flask with concentrated
and cool to 0°C using an ice-salt bath. -
Addition 1: Slowly add 2,4-dichlorobenzaldehyde while maintaining temperature <5°C. Stir until fully dissolved.
-
Addition 2: Add
portion-wise (or dropwise fuming ) over 30 minutes. Critical: Keep temperature <10°C to prevent oxidation of the aldehyde to carboxylic acid. -
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–3 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.
-
Isolation: Filter the solid, wash copiously with water (to remove acid), and dry under vacuum.[2]
-
Yield: Typically 85–95%.[2]
-
Stage 2: Double to 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde
Objective: Displace both chlorine atoms with morpholine.
Reaction Type: Nucleophilic Aromatic Substitution (
Mechanistic Insight
The C5-Nitro group is the primary activator.
-
C4-Cl: Ortho to Nitro, Para to Aldehyde. Highly activated.
-
C2-Cl: Para to Nitro, Ortho to Aldehyde. Highly activated. Both halogens are displaced. The reaction likely proceeds stepwise, but due to the high reactivity of both positions, isolation of the mono-substituted intermediate is unnecessary and difficult.
Experimental Protocol
-
Reagents:
-
2,4-Dichloro-5-nitrobenzaldehyde (1.0 eq)[3]
-
Morpholine (3.0 – 4.0 eq) [Acts as nucleophile and base]
-
Potassium Carbonate (
) (2.0 eq) [Optional acid scavenger if limiting morpholine] -
Solvent: DMF (Dimethylformamide) or Acetonitrile (
).
-
-
Procedure:
-
Setup: Dissolve 2,4-dichloro-5-nitrobenzaldehyde in DMF (approx. 5-10 volumes).
-
Addition: Add Morpholine dropwise at room temperature. An exotherm may be observed.[4]
-
Reaction: Heat the mixture to 80–90°C for 4–6 hours.
-
Note: Monitoring by HPLC/TLC is crucial. The mono-substituted intermediate (likely at C4) appears first, followed by conversion to the di-substituted product.
-
-
Workup: Cool the mixture to room temperature. Pour into ice-cold water (10x volume). The product should precipitate as a bright yellow/orange solid.
-
Purification: Filter the solid.[1][2][4][5] Wash with water and cold ethanol. Recrystallize from Ethanol or Acetonitrile if high purity (>99%) is required.
-
Data Summary Table
| Parameter | Stage 1 (Nitration) | Stage 2 (Substitution) |
| Starting Material | 2,4-Dichlorobenzaldehyde | 2,4-Dichloro-5-nitrobenzaldehyde |
| Reagents | Morpholine, DMF | |
| Temperature | < 10°C (Addition), RT (Stir) | 90°C |
| Time | 3 hours | 4–6 hours |
| Key Risk | Oxidation of Aldehyde; Exotherm | Thermal runaway; Impurity formation |
| Typical Yield | 90% | 80–85% |
Reaction Mechanism Visualization
The following diagram illustrates the stepwise displacement mechanism. The nitro group stabilizes the Meisenheimer complex intermediates, facilitating the departure of the chloride ions.
Figure 2: Stepwise nucleophilic aromatic substitution mechanism driven by the electron-withdrawing nitro group.
Quality Control & Troubleshooting
Analytical Characterization[6][7]
-
Appearance: Bright yellow crystalline solid.
-
1H NMR (DMSO-d6):
-
Aldehyde proton (-CHO): Singlet ~10.0 ppm.
-
Aromatic protons: Two singlets (due to 1,2,4,5-substitution pattern). H3 and H6 will appear as distinct singlets.
-
Morpholine protons: Multiplets around 3.0–3.8 ppm (8H for
, 8H for ).
-
-
Mass Spectrometry (ESI):
.
Common Issues & Solutions
-
Incomplete Reaction (Stage 2):
-
Oxidation (Stage 1):
Safety & Handling
-
Nitro Compounds: The intermediate 2,4-dichloro-5-nitrobenzaldehyde is a nitro-aromatic. While generally stable, it should be treated as potentially energetic. Avoid heating dry solids to decomposition.
-
Morpholine: Corrosive and flammable liquid. Use in a fume hood.
-
Waste Disposal: Aqueous waste from Stage 1 is highly acidic; neutralize with Sodium Bicarbonate before disposal. Organic waste from Stage 2 contains morpholine and DMF; segregate as non-halogenated organic waste (unless chlorinated solvents are used for extraction).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58507717, Bimiralisib. Retrieved from [Link]
-
Organic Syntheses (1938). p-Nitrobenzaldehyde Synthesis (General Nitration Protocols). Org. Synth. 1938, 18, 61. Retrieved from [Link]
